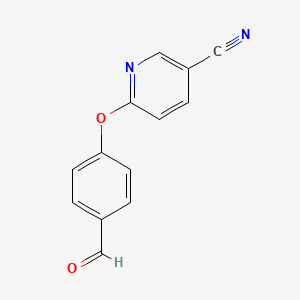

6-(4-Formylphenoxy)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-formylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLGGJSTWOWOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on the synthesis of 6-(4-Formylphenoxy)nicotinonitrile

An In-depth Technical Guide to the Synthesis of 6-(4-Formylphenoxy)nicotinonitrile

Introduction

6-(4-Formylphenoxy)nicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates a pyridine core, a nitrile functional group, and a formyl-substituted phenoxy moiety, making it a versatile intermediate for the synthesis of more complex molecular architectures. The formyl group can be readily transformed into other functionalities, while the nicotinonitrile scaffold is a common feature in various biologically active compounds.

This guide provides a comprehensive overview of the principal synthetic strategies for preparing 6-(4-Formylphenoxy)nicotinonitrile. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and compare the various approaches to inform rational synthesis design. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.

Core Synthetic Strategies: Building the Aryl Ether Linkage

The central challenge in synthesizing 6-(4-Formylphenoxy)nicotinonitrile is the formation of the diaryl ether bond between the C6 position of the nicotinonitrile ring and the phenolic oxygen of 4-hydroxybenzaldehyde. The two most prevalent and effective strategies to achieve this are Nucleophilic Aromatic Substitution (SNA_r) and the Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNA_r)

The SNA_r pathway is arguably the most direct and widely employed method for this transformation. It relies on the reaction of an electron-deficient aryl halide with a nucleophile.[1] In this case, the nicotinonitrile ring is inherently electron-deficient due to the electron-withdrawing effects of the ring nitrogen and the cyano group, making it highly activated for nucleophilic attack.

Mechanism: The reaction proceeds via an addition-elimination mechanism.

-

Nucleophilic Attack: The phenoxide, generated in-situ from 4-hydroxybenzaldehyde and a base, attacks the electron-deficient carbon atom bearing the leaving group (e.g., Chlorine or Fluorine) on the nicotinonitrile ring.

-

Formation of Meisenheimer Complex: This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing nitrile group and the pyridine ring.

-

Elimination and Aromaticity Restoration: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction.[2]

Key Experimental Considerations:

-

Leaving Group: 6-Fluoronicotinonitrile is often more reactive than 6-chloronicotinonitrile because fluorine is more electronegative, making the attached carbon more electrophilic. However, 6-chloronicotinonitrile is typically more common and cost-effective.

-

Base: An appropriate base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N).

-

Solvent: High-boiling, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal as they can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. More recently, green solvents like Cyrene™ have been shown to be effective substitutes.[3][4]

Caption: SNA_r reaction pathway for synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[5] While traditional Ullmann reactions required harsh conditions (high temperatures >200 °C, stoichiometric copper), modern protocols using copper(I) salts (e.g., CuI) and ligands allow the reaction to proceed under much milder conditions.[6][7]

Mechanism: The precise mechanism can be complex, but it is generally accepted to involve a copper(I) intermediate.

-

Formation of Copper(I) Alkoxide: The copper(I) catalyst reacts with the deprotonated phenol to form a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The aryl and phenoxy groups on the copper(III) center couple and are eliminated, forming the C-O bond of the diaryl ether and regenerating a copper(I) species that re-enters the catalytic cycle.

The use of ligands, such as diamines or phenanthrolines, can stabilize the copper intermediates and facilitate the catalytic cycle, leading to higher yields and milder reaction conditions.[8]

Modern Synthetic Enhancement: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[9] Instead of conventional conductive heating, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating.[10] Polar molecules and ions within the mixture absorb microwave energy, leading to rapid and uniform heating.

Advantages for 6-(4-Formylphenoxy)nicotinonitrile Synthesis:

-

Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[11]

-

Improved Yields: The rapid heating can minimize the formation of side products that may occur during prolonged heating.

-

Enhanced Efficiency: MAOS is a more energy-efficient heating method compared to traditional oil baths or heating mantles.

Both SNA_r and Ullmann-type reactions can be significantly enhanced by microwave irradiation, particularly when using high-boiling polar solvents like DMF or ethylene glycol that couple efficiently with microwaves.[4][10]

Experimental Protocols

The following protocols are representative procedures. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Protocol 1: Synthesis via SNA_r (Conventional Heating)

This protocol describes a standard procedure using 6-chloronicotinonitrile and 4-hydroxybenzaldehyde.

Materials:

-

6-Chloronicotinonitrile (1.0 eq)

-

4-Hydroxybenzaldehyde (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinonitrile, 4-hydroxybenzaldehyde, and potassium carbonate.

-

Add anhydrous DMF (to make a ~0.5 M solution with respect to the limiting reagent).

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water, which should cause the product to precipitate.

-

Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with water and a small amount of cold ethanol or isopropanol to remove residual DMF and unreacted starting materials.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis via Microwave-Assisted SNA_r

This protocol demonstrates the acceleration of the SNA_r reaction using microwave irradiation.

Materials:

-

6-Chloronicotinonitrile (1.0 eq)

-

4-Hydroxybenzaldehyde (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a microwave reaction vessel, combine 6-chloronicotinonitrile, 4-hydroxybenzaldehyde, and cesium carbonate.

-

Add DMF to the vessel.

-

Seal the vessel with a cap.

-

Place the vessel in the microwave reactor.

-

Irradiate the mixture at 150 °C for 15-30 minutes (power can be set to ~100-200 W, with stirring).

-

After irradiation, allow the vessel to cool to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 7-10).

Caption: General experimental workflow.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as available starting materials, required scale, and laboratory equipment.

| Feature | Nucleophilic Aromatic Substitution (SNA_r) | Ullmann Condensation |

| Catalyst | Typically catalyst-free | Requires Copper (e.g., CuI, Cu₂O)[6] |

| Reagents | 6-Halo(F, Cl)nicotinonitrile, Phenol, Base | Aryl Halide, Phenol, Base, Cu-Catalyst, Ligand[8] |

| Conditions | Moderate to high temperatures (80-150 °C) | Traditionally very high temps (>200°C), milder with modern ligands[6] |

| Reaction Time | 4-12 hours (conventional), <30 min (microwave) | 12-24 hours (can be long), can be reduced with microwaves |

| Advantages | Simple, direct, reliable, often high-yielding | Good for less activated aryl halides |

| Disadvantages | Requires an activated aryl halide | Catalyst can be toxic and requires removal; harsh conditions for older methods |

| Scalability | Generally good and scalable[4] | Can be challenging due to catalyst cost and removal |

Conclusion

The synthesis of 6-(4-Formylphenoxy)nicotinonitrile is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNA_r) reaction between a 6-halonicotinonitrile and 4-hydroxybenzaldehyde in the presence of a base. This method is robust, high-yielding, and avoids the need for a metal catalyst. For rapid synthesis and process optimization, the use of microwave irradiation is highly recommended, as it can drastically reduce reaction times from hours to minutes while often improving yields. While the Ullmann condensation remains a viable alternative, the SNA_r approach represents a more practical and economical choice for the majority of laboratory and industrial applications.

References

- Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.

- Pini, A., et al. (2025). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Chemistry – A European Journal. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/chem.202302781]

- Ullmann Condensation - SynArchive. [URL: https://www.synarchive.

- Nucleophilic aromatic substitution - Wikipedia. [URL: https://en.wikipedia.

- Gómez, L., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7481]

- Microwave-assisted synthesis | Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/microwave-assisted-synthesis/]

- A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene - AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/976931/1575000/main.pdf]

- Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/ullmann-reaction]

- Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884391/]

- 6-(4-Formylphenyl)nicotinonitrile | CAS 851340-81-3 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-4-formylphenyl-nicotinonitrile-851340-81-3]

- Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3569784/]

- Aromatic Nucleophilic Substitution | Dalal Institute. [URL: https://www.dalalinstitute.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Ullmann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Fui, C. J., et al. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. [URL: https://research.tus.

- 6-(4-Formylphenyl)nicotinonitrile | CAS 851340-81-3 | BLD Pharm. [URL: https://www.bldpharm.com/products/851340-81-3.html]

- Suwunwong, T., et al. (2013). (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/263059114_6-4-Aminophenyl-2-methoxy-4-phenylnicotinonitrile]

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647313/]

- 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzaldehyde]

- Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [URL: https://pharmacia.pensoft.net/article/110903/]

- 4-Hydroxybenzaldehyde - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Hydroxybenzaldehyde]

- Esposito, E., et al. (2023). Microwave-assisted synthesis of metal–organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separation in PIM-1 mixed matrix membranes. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05831a]

- Handayani, S. & Arty, I. S. (2014). STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. Proceeding of International Conference On Research, Implementation And Education Of Mathematics And Sciences. [URL: https://eprints.uny.ac.id/13898/1/C-24%20Sri%20Handayani.pdf]

- MOLECULAR INTERACTION AND ANTIOXIDANT STUDY OF 4-HYDROXYBENZALDEHYDE-BASED CO-POLYMER | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/375355150_MOLECULAR_INTERACTION_AND_ANTIOXIDANT_STUDY_OF_4-HYDROXYBENZALDEHYDE-BASED_CO-POLYMER]

- 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities - ChemicalBook. [URL: https://www.chemicalbook.

- DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents. [URL: https://patents.google.

- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer. [URL: https://www.fengle-chemicals.

- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents. [URL: https://patents.google.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. research.tus.ie [research.tus.ie]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Aromatic Scaffolds: A Technical Guide to Pyridine Derivatives with Formylphenoxy Groups

Abstract

The strategic amalgamation of distinct pharmacophores and electronically active moieties into a single molecular entity represents a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth technical overview of a burgeoning class of compounds: pyridine derivatives bearing formylphenoxy substituents. These molecules synergistically combine the versatile biological and material properties of the pyridine ring with the reactive and electronically significant formylphenoxy group. We will explore the principal synthetic pathways, delve into the nuances of their characterization, and survey their current and potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of established principles and field-proven insights to guide future innovation.

Introduction: The Rationale for Hybrid Scaffolds

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and materials science.[1][2] Its nitrogen atom imparts basicity, enhances water solubility, and provides a key hydrogen bond acceptor site, which is critical for molecular recognition at biological targets.[3][4] Consequently, the pyridine nucleus is a core component in a vast array of FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5][6][7][8] In the realm of materials science, the electron-deficient nature of the pyridine ring makes it an excellent building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[9]

The formyl group (-CHO), or aldehyde, is a powerful and versatile functional group in organic synthesis. It serves as a crucial precursor for a multitude of chemical transformations and is an important component in many biologically active molecules. When attached to a phenoxy linker, it creates a formylphenoxy moiety that can influence the electronic properties of the parent molecule and provide a reactive handle for further functionalization or conjugation.

The fusion of these two entities—the pyridine core and the formylphenoxy group—yields a class of compounds with significant potential. The ether linkage provides a degree of conformational flexibility, while the terminal aldehyde can act as a synthetic linchpin for creating more complex structures, such as Schiff bases or other derivatives, or participate in biological interactions. This guide will illuminate the pathways to these valuable molecules and explore their emerging applications.

Synthetic Strategies: Forging the Pyridine-Ether Bond

The construction of pyridine derivatives containing a formylphenoxy group can be approached from two primary retrosynthetic disconnections: formation of the ether linkage or formation of a carbon-carbon bond between the two aromatic systems. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the pyridine and phenyl rings.

Williamson Ether Synthesis: A Classic Approach to Ether Formation

The Williamson ether synthesis is a robust and time-honored method for forming ethers via an SN2 reaction between an alkoxide (or phenoxide) and an organohalide.[10] In the context of our target molecules, this translates to the reaction of a hydroxypyridine with a halogen-substituted benzaldehyde.

Causality and Mechanistic Insight: This reaction hinges on the nucleophilic attack of the pyridinolate anion on the electrophilic carbon of the halobenzaldehyde. The deprotonation of the hydroxypyridine to form the more potent nucleophile is a critical first step, typically achieved with a suitable base like potassium carbonate or sodium hydroxide. The reaction is favored by polar aprotic solvents such as DMF or acetone, which solvate the cation of the base without impeding the nucleophilicity of the phenoxide.[11] Primary halides (or in this case, activated aryl halides) are ideal electrophiles to avoid competing elimination reactions.

Experimental Protocol: Synthesis of 4-(Pyridin-4-yloxy)benzaldehyde

This protocol is a representative example based on established Williamson ether synthesis procedures.[11][12][13]

-

1. Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypyridine (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

2. Base Addition: Add anhydrous potassium carbonate (K2CO3) (2.0-3.0 eq) to the mixture. The carbonate acts as the base to deprotonate the hydroxypyridine.

-

3. Reaction Execution: Heat the reaction mixture to 80-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 6-24 hours).

-

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(pyridin-4-yloxy)benzaldehyde.[14]

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[15] This method is particularly useful for creating biaryl systems and can be adapted to synthesize our target molecules by coupling a halopyridine with a formylphenylboronic acid.

Causality and Mechanistic Insight: The catalytic cycle of the Suzuki reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][16]

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates.

Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)benzaldehyde

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.[15][16][17]

-

1. Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or sodium carbonate (2.0-3.0 eq).

-

2. Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture by bubbling with the inert gas for 10-15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a combination of a palladium source like Pd(OAc)2 and a ligand (e.g., 0.01-0.05 eq).

-

3. Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until TLC analysis indicates the consumption of the starting materials.

-

4. Work-up and Isolation:

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 4-(pyridin-2-yl)benzaldehyde.

-

Logical Diagram of Synthetic Pathways

Caption: Key synthetic strategies for formylphenoxy-pyridine derivatives.

Physicochemical Characterization

The structural elucidation and confirmation of purity for newly synthesized pyridine derivatives containing formylphenoxy groups are accomplished using a standard suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to protons on both the pyridine and phenyl rings. A characteristic singlet for the aldehyde proton (CHO) typically appears downfield (around 9.8-10.1 ppm). The methylene protons of an ether linkage (-O-CH₂-) would also have a distinct chemical shift. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms. The aldehyde carbonyl carbon is typically observed around 190-194 ppm. |

| FT-IR | Identification of key functional groups. | A strong carbonyl (C=O) stretching band for the aldehyde group around 1680-1700 cm⁻¹. C-O-C stretching vibrations for the ether linkage will also be present. |

| Mass Spec. | Determination of molecular weight and formula. | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. |

| Melting Point | Purity assessment for solid compounds. | A sharp and defined melting point range indicates a high degree of purity. |

| UV-Vis | Study of electronic transitions. | Absorption bands resulting from π-π* and n-π* transitions within the conjugated aromatic system.[9][18] |

| Fluorescence | Evaluation of emission properties. | Emission spectra can be recorded to determine the fluorescence quantum yield and Stokes shift, which are important for applications in materials science.[4][18][19] |

Table 1: Standard Characterization Techniques

Applications in Drug Discovery and Medicinal Chemistry

The pyridine nucleus is a well-established pharmacophore, and the addition of a formylphenoxy group can modulate biological activity through several mechanisms. The overall molecule can act as a scaffold for further derivatization, or the specific combination of the pyridine, ether, and aldehyde functionalities can lead to potent biological effects.

Antimicrobial and Antifungal Activity

Pyridine derivatives are known to possess significant antimicrobial properties.[1][2][20][21][22] The incorporation of a formylphenoxy moiety can enhance this activity. The aldehyde group can potentially form Schiff bases with amino groups on microbial proteins or enzymes, leading to inhibition of essential biological processes. The overall lipophilicity of the molecule, influenced by the phenoxy group, can also affect its ability to penetrate microbial cell membranes. Studies have shown that various substituted pyridine and thienopyridine derivatives exhibit strong activity against strains like E. coli, B. mycoides, and C. albicans.[20]

Anticancer Activity

A significant area of research for pyridine derivatives is in oncology.[5][6][7][8][23] The pyridine ring can interact with the active sites of various kinases and other enzymes implicated in cancer progression. For instance, 4-(pyridin-4-yloxy)benzamide derivatives have been designed and synthesized as c-Met kinase inhibitors, showing potent activity against cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[14] In these structures, the pyridine-ether-phenyl core acts as a crucial scaffold for binding to the target enzyme. The formyl group can serve as a precursor to the amide or other functionalities that are critical for activity. The ability of these compounds to arrest the cell cycle and induce apoptosis makes them promising candidates for further development.[23]

Logical Diagram of Biological Activity

Caption: Potential mechanisms of action for formylphenoxy-pyridines.

Applications in Materials Science

The electronic properties of pyridine derivatives make them attractive candidates for use in advanced materials. The combination of an electron-donating phenoxy group and an electron-withdrawing pyridine ring can create molecules with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is beneficial for applications in fluorescent probes and OLEDs.[9]

The formyl group can be used to tune these properties or to anchor the molecule to surfaces or polymer backbones. For example, 4-(2-pyridyl)benzaldehyde has been used as a ligand in the synthesis of phosphorescent iridium(III) complexes for use in organic electronics. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the phenoxy ring can significantly influence the absorption and emission wavelengths, fluorescence quantum yields, and solvatochromic behavior of these compounds.[4][9][18]

Conclusion and Future Outlook

Pyridine derivatives containing formylphenoxy groups represent a versatile and promising class of compounds with a rich chemical landscape. The synthetic methodologies, primarily the Williamson ether synthesis and Suzuki-Miyaura coupling, are robust and allow for the creation of a diverse library of structures. The confluence of the biologically active pyridine core and the synthetically versatile formylphenoxy moiety provides a powerful platform for the development of new therapeutic agents, particularly in the antimicrobial and anticancer arenas. Furthermore, the tunable electronic and photophysical properties of these molecules open avenues for their application in materials science as components of sensors, probes, and optoelectronic devices. Future research will undoubtedly focus on refining the structure-activity relationships, exploring new biological targets, and harnessing their unique photophysical characteristics to develop next-generation functional materials.

References

- Elsayed, M. E. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Stanciu, S.-G., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.

- University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis.

- Zheng, P., et al. (2020). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorganic & Medicinal Chemistry Letters, 30(9), 127076.

- Muhlenberg College. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Serendipitous discovery of nitrogen bridgehead fused pyridines: photophysical properties and live-cell imaging potential. (2025). SSRN.

- De Almeida, M. V., et al. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science Publisher.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2025).

- D. S. Matteson. (n.d.).

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Bakr, R. B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.

- 4-(2-Pyridyl)benzaldehyde 97 127406-56-8. (n.d.). MilliporeSigma.

- Al-Warhi, T., et al. (n.d.). Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. PMC.

- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025).

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics.

- Brückner, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Bobadova-Parvanova, P., et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs. LSU Scholarly Repository.

- Liu, J., et al. (2023).

- Jumina, et al. (2016).

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC.

- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)

- Keyes, T. E. (n.d.). THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository.

- Genc, R., et al. (2026). (PDF) Synthesis, Characterization, Photophysical and Electrochemical Properties of Pyridine Based Ruthenium Complexes.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.lsu.edu [repository.lsu.edu]

- 19. papers.ssrn.com [papers.ssrn.com]

- 20. d-nb.info [d-nb.info]

- 21. benthamscience.com [benthamscience.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Execution of Nucleophilic Aromatic Substitution (SNAr) on 6-Chloronicotinonitrile Derivatives

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic implementation of nucleophilic aromatic substitution (SNAr) reactions using 6-chloronicotinonitrile as a key electrophilic scaffold. We delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide validated, step-by-step protocols for the synthesis of diverse 6-substituted nicotinonitrile derivatives. The aim is to equip scientists with the foundational knowledge and practical insights required to efficiently leverage this versatile building block in drug discovery and development programs.

Introduction: The Strategic Value of the Nicotinonitrile Core

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it an invaluable building block. Specifically, 6-chloronicotinonitrile serves as a highly versatile precursor for introducing a wide array of functional groups at the 6-position via nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group and the ring nitrogen atom significantly activates the pyridine ring towards nucleophilic attack, making the C6-chloro substituent an excellent leaving group.[1][2] This reactivity profile allows for the efficient and predictable synthesis of libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3][4]

This guide will elucidate the key principles and provide actionable protocols for performing SNAr reactions on 6-chloronicotinonitrile with common classes of nucleophiles, including amines, alcohols, and thiols.

The SNAr Mechanism: An Electron-Deficient Pathway

Unlike the more common electrophilic substitution seen in electron-rich aromatics, SNAr proceeds via a distinct addition-elimination mechanism on electron-poor heteroaromatic systems.[5] The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step of the reaction.

The key to this transformation is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized across the aromatic system and, crucially, is stabilized by the electron-withdrawing groups positioned ortho or para to the site of attack. In 6-chloronicotinonitrile, the ring nitrogen is para to the C6 position, providing powerful stabilization for the intermediate.[6] The final step is the rapid elimination of the chloride ion, which restores aromaticity and yields the substituted product.

Optimizing Reaction Conditions: A Multi-Parameter Approach

The success of an SNAr reaction is a function of several interdependent variables. A rational approach to experimental design requires careful consideration of each component.

The Nucleophile: Reactivity and Basicity

The nature of the nucleophile dictates the reaction's feasibility and rate.

-

N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this reaction.[7] A base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is typically required to neutralize the HCl generated in situ, driving the reaction to completion.

-

O-Nucleophiles (Alcohols/Phenols): Alcohols are generally weaker nucleophiles than amines and require deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the more potent alkoxide or phenoxide nucleophile.[8][9] Phenoxides are more reactive than alkoxides due to their higher nucleophilicity.

-

S-Nucleophiles (Thiols): Thiols are exceptionally potent nucleophiles and are more acidic than their alcohol counterparts.[10][11] They often react readily at or slightly above room temperature. A mild base like K₂CO₃ or Et₃N is usually sufficient to generate the highly reactive thiolate anion.[12][13]

The Solvent: The Reaction's Environment

Solvent choice is critical for stabilizing the charged Meisenheimer intermediate and ensuring reagent solubility.[14]

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are the solvents of choice. They effectively solvate cations while leaving the anionic nucleophile relatively "naked" and highly reactive.[15][16]

-

Green Solvents: In response to environmental concerns, bio-derived solvents like Cyrene™ have emerged as effective and more sustainable alternatives to traditional dipolar aprotic solvents for SNAr reactions.[17]

-

Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can be used but may slow the reaction rate by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.[14][15]

The Base: The Proton Manager

The base's role is either to deprotonate a neutral nucleophile (e.g., an alcohol) or to act as an acid scavenger.

-

Inorganic Bases: Finely ground potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective, particularly for O- and S-nucleophiles. Their limited solubility in organic solvents often leads to clean reactions.

-

Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are common acid scavengers for reactions with amine nucleophiles.

-

Strong Bases: Sodium hydride (NaH) is used for deprotonating less acidic alcohols but requires an inert atmosphere and careful handling.

Temperature and Reaction Time

Most SNAr reactions require heating to proceed at a practical rate.

-

Conventional Heating: Temperatures between 80-150 °C are common. Reaction progress should be monitored by TLC or LC-MS to determine the optimal time and avoid decomposition.

-

Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[18] This is particularly useful for high-throughput synthesis in discovery chemistry.

Validated Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 6-substituted nicotinonitrile derivatives. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and nucleophile.

Protocol 1: Synthesis of 6-(Morpholino)nicotinonitrile (N-Nucleophile)

-

Materials:

-

6-Chloronicotinonitrile (1.0 equiv, e.g., 1.0 g, 7.22 mmol)

-

Morpholine (1.2 equiv, e.g., 0.76 mL, 8.66 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 2.0 g, 14.44 mmol)

-

Dimethyl Sulfoxide (DMSO), anhydrous (0.2 M, e.g., 36 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinonitrile and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMSO via syringe, followed by the addition of morpholine.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice-water (approx. 200 mL). A precipitate should form.

-

Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield the product. Purification by recrystallization or column chromatography may be performed if necessary.

-

Protocol 2: Synthesis of 6-Phenoxynicotinonitrile (O-Nucleophile)

-

Materials:

-

6-Chloronicotinonitrile (1.0 equiv, e.g., 1.0 g, 7.22 mmol)

-

Phenol (1.1 equiv, e.g., 0.75 g, 7.94 mmol)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv, e.g., 3.53 g, 10.83 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (0.2 M, e.g., 36 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinonitrile, phenol, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).

-

After cooling to room temperature, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Protocol 3: Synthesis of 6-(Phenylthio)nicotinonitrile (S-Nucleophile)

-

Materials:

-

6-Chloronicotinonitrile (1.0 equiv, e.g., 1.0 g, 7.22 mmol)

-

Thiophenol (1.05 equiv, e.g., 0.78 mL, 7.58 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv, e.g., 1.5 g, 10.83 mmol)

-

Acetonitrile (ACN), anhydrous (0.2 M, e.g., 36 mL)

-

-

Procedure:

-

To a round-bottom flask with a stir bar, add 6-chloronicotinonitrile and potassium carbonate in anhydrous acetonitrile.

-

Stir the suspension at room temperature under an inert atmosphere.

-

Add thiophenol dropwise via syringe. A mild exotherm may be observed.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Upon completion, filter the mixture to remove inorganic salts, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

-

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the SNAr of 6-chloronicotinonitrile with various nucleophile classes.

| Entry | Nucleophile Class | Example Nucleophile | Base (equiv) | Solvent | Temp (°C) | Approx. Time |

| 1 | N-Nucleophile | Piperidine | K₂CO₃ (2.0) | DMSO | 100 | 4-8 h |

| 2 | O-Nucleophile | 4-Methoxyphenol | Cs₂CO₃ (1.5) | DMF | 80-100 | 6-12 h |

| 3 | O-Nucleophile | Isopropanol | NaH (1.2) | THF | 65 | 8-16 h |

| 4 | S-Nucleophile | Ethanethiol | K₂CO₃ (1.5) | ACN | 25 | 1-3 h |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature.2. Base is not strong enough (esp. for alcohols).3. Reagents are wet or degraded.4. Poor solvent choice. | 1. Increase reaction temperature in 10-20 °C increments.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH).3. Use freshly opened or purified reagents and anhydrous solvents.4. Screen alternative polar aprotic solvents (e.g., switch DMF for DMSO). |

| Side Product Formation (e.g., Dehalogenation) | 1. Reaction temperature is too high.2. Base is too strong or used in large excess. | 1. Reduce the reaction temperature.2. Use a milder base or reduce the stoichiometry to the minimum required.[19] |

| Incomplete Reaction | 1. Reaction has not reached equilibrium or is kinetically slow.2. Insufficient equivalents of nucleophile or base. | 1. Increase reaction time.2. Increase equivalents of the nucleophile and/or base (e.g., from 1.1 to 1.5 equiv). |

Conclusion

The nucleophilic aromatic substitution of 6-chloronicotinonitrile is a powerful and reliable method for generating diverse molecular architectures essential for drug discovery. By understanding the underlying mechanism and systematically optimizing the choice of nucleophile, solvent, base, and temperature, researchers can achieve high yields and purity. The protocols and guidelines presented herein serve as a comprehensive resource for the efficient application of this critical synthetic transformation.

References

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link].

-

Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link].

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link].

-

ACS Green Chemistry Institute. Catalysed SNAr reactions. Wordpress. Available at: [Link].

-

Weaver, J. D., et al. (2017). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Chemical Communications. Available at: [Link].

-

ResearchGate. Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Available at: [Link].

-

Fang, W.-Y., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link].

-

Nudelman, N. S., et al. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

-

Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

-

Castagnolo, D., et al. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry. Available at: [Link].

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link].

-

Weaver, J. D., et al. (2017). SNAr catalysis enhanced by an aromatic donor-acceptor interaction; facile access to chlorinated polyfluoroarenes. PubMed. Available at: [Link].

-

ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available at: [Link].

-

Damaj, M. I., et al. (1999). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. European Journal of Medicinal Chemistry. Available at: [Link].

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link].

-

Peng, B., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link].

-

Lumen Learning. 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Available at: [Link].

-

Mondal, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link].

-

ACS Green Chemistry Institute. SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available at: [Link].

-

Bernardes, G. J. L., et al. (2021). The Nitrile Bis-Thiol Bioconjugation Reaction. Angewandte Chemie. Available at: [Link].

-

Wikipedia. Thiol. Available at: [Link].

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link].

-

Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link].

-

Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. Available at: [Link].

-

Nicewicz, D. A., et al. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. Available at: [Link].

-

Robins, M. J., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters. Available at: [Link].

-

Goalby, N. 6.10 Amines. chemrevise. Available at: [Link].

-

Ji, D., et al. (2014). Thiol Reactive Probes and Chemosensors. PMC. Available at: [Link].

-

Heidarian, M. REACTIONS OF ALCOHOLS. Available at: [Link].

-

ResearchGate. Reactions of Thiols. Available at: [Link].

-

University of Calgary. Reactions of Alcohols. Available at: [Link].

-

Michigan State University. Alcohol Reactivity. Available at: [Link].

-

The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link].

-

Chad's Prep. (2021). 12.6 Substitution Reactions of Alcohols. YouTube. Available at: [Link].

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. csueastbay.edu [csueastbay.edu]

- 9. Alcohol Reactivity [www2.chemistry.msu.edu]

- 10. Thiol - Wikipedia [en.wikipedia.org]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. zenodo.org [zenodo.org]

- 16. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. air.unimi.it [air.unimi.it]

- 18. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Condensation Reactions Using the Aldehyde Group of 6-(4-Formylphenoxy)nicotinonitrile

Introduction: The Versatile Role of 6-(4-Formylphenoxy)nicotinonitrile in Synthetic Chemistry

6-(4-Formylphenoxy)nicotinonitrile is a bifunctional organic molecule that holds significant promise for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures. Its structure, featuring a reactive aldehyde group and a nicotinonitrile moiety, makes it a valuable building block for drug discovery and materials science. The nicotinonitrile scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer and anti-inflammatory activities.[1][2] The presence of the formyl group provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably condensation reactions.

This guide provides detailed application notes and protocols for three fundamental condensation reactions utilizing the aldehyde functionality of 6-(4-Formylphenoxy)nicotinonitrile: the Knoevenagel Condensation, the Wittig Reaction, and Schiff Base Formation. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deeper understanding of the underlying chemical principles and experimental considerations. While specific literature examples for these reactions on this exact molecule are emerging, the provided protocols are based on well-established and robust methodologies for analogous aromatic aldehydes.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of an aldehyde or ketone with an active methylene compound.[3][4] This reaction is particularly valuable for the synthesis of α,β-unsaturated nitriles, esters, and other electron-deficient alkenes, which are versatile intermediates in the synthesis of pharmaceuticals and other functional molecules.[5]

Mechanistic Insights

The base-catalyzed Knoevenagel condensation proceeds through a series of reversible steps. Initially, the basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 6-(4-Formylphenoxy)nicotinonitrile. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. The use of a weak base, such as piperidine or an ammonium salt, is often sufficient to catalyze the reaction.[4][6]

Sources

- 1. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. BJOC - Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. juniperpublishers.com [juniperpublishers.com]

Application Note: Chemoselective Functionalization of the Nitrile Group in 6-(4-Formylphenoxy)nicotinonitrile

Abstract

6-(4-Formylphenoxy)nicotinonitrile (Compound 1 ) is a high-value scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure features two electrophilic centers: a C-3 nicotinonitrile and a para-substituted benzaldehyde. This dual-electrophile character presents a significant synthetic challenge: chemoselectivity . Standard reagents for nitrile reduction or addition frequently cross-react with the aldehyde. This guide provides three validated workflows to functionalize the nitrile group—converting it to a tetrazole, a primary amide, or a primary amine—while managing the stability of the aldehyde.

Section 1: Strategic Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic competition between the two functional groups.

| Feature | Functional Group | Reactivity Profile | Critical Risk |

| Target | Nitrile (-CN) | Electron-deficient due to the pyridine ring ( | Generally requires higher activation energy than the aldehyde. |

| Bystander | Aldehyde (-CHO) | Highly electrophilic. Prone to oxidation, reduction, and nucleophilic addition (1,2-addition). | High. Unprotected aldehydes will consume hydrides (e.g., |

| Linker | Ether (-O-) | Stable under most acidic/basic conditions. | Low. Stable anchor. |

Decision Matrix: Pathway Selection

-

Goal: Bioisostere (Tetrazole)

Protocol A (Direct Cycloaddition). -

Goal: Hydrolysis (Amide)

Protocol B (Controlled Hydration). -

Goal: Reduction (Amine)

Protocol C (Protection-Enabled Reduction).

Section 2: Visualizing the Reaction Landscape

The following diagram outlines the logical flow for functionalizing Compound 1 , highlighting the necessary "Stop Points" to prevent side reactions.

Figure 1: Strategic reaction landscape for 6-(4-Formylphenoxy)nicotinonitrile. Green paths indicate direct chemoselectivity; red paths require protection.

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: Convert the nitrile to a 5-substituted-1H-tetrazole.[1] Mechanism: [3+2] Cycloaddition.[1][2] Why this works: The aldehyde is generally inert to azide nucleophiles under neutral/mildly acidic conditions, whereas the electron-deficient nicotinonitrile is activated for cycloaddition.

Reagents:

-

Sodium Azide (

) [Caution: Toxic] -

Zinc Bromide (

) or Triethylamine hydrochloride ( -

Solvent: Water/Isopropanol (1:1) or DMF.

Step-by-Step:

-

Setup: In a pressure tube or round-bottom flask, dissolve Compound 1 (1.0 eq) in Isopropanol/Water (1:1, 0.5 M concentration).

-

Activation: Add

(1.0 eq) followed by -

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours. Monitor by TLC (the tetrazole is significantly more polar than the starting material).

-

Workup (Critical):

-

Cool to room temperature.

-

Add 3N HCl carefully until pH

1-2. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole. -

The product often precipitates as a white solid. Filter and wash with cold water.

-

Purification: If soluble, extract with Ethyl Acetate. The aldehyde remains intact.

-

Validation:

-

IR: Disappearance of sharp -CN peak (~2230

). -

1H NMR: Appearance of the tetrazole N-H (broad, usually >13 ppm) and retention of the aldehyde singlet (~10.0 ppm).

Protocol B: Controlled Hydrolysis to Primary Amide

Objective: Hydrate the nitrile to a primary amide (

Reagents:

-

Urea-Hydrogen Peroxide (UHP) adduct (Safer solid source of

) -

Potassium Carbonate (

) -

Solvent: Acetone/Water.

Step-by-Step:

-

Dissolution: Dissolve Compound 1 (1.0 eq) in Acetone/Water (3:1).

-

Addition: Add

(0.2 eq, catalytic) and UHP (1.5 eq). -

Temperature Control: Stir vigorously at 0°C to 10°C . Do NOT heat.

-

Causality: Low temperature prevents the attack of peroxide on the aldehyde (Baeyer-Villiger oxidation) while the nitrile hydration is kinetically favored due to the electron-withdrawing pyridine ring.

-

-

Quench: After 2-4 hours, quench with saturated sodium thiosulfate (to destroy excess peroxide).

-

Isolation: Evaporate acetone; the amide typically precipitates.

Protocol C: Protection-Enabled Reduction to Amine

Objective: Reduce -CN to

Figure 2: Three-step workflow for chemoselective reduction.

Step-by-Step:

-

Protection:

-

Reflux Compound 1 with Ethylene Glycol (5 eq) and p-Toluenesulfonic acid (pTsOH, 0.05 eq) in Toluene using a Dean-Stark trap to remove water.

-

Check: NMR will show the disappearance of the aldehyde proton and appearance of the acetal proton (~5.8 ppm).

-

-

Reduction:

-

Dissolve the protected intermediate in dry THF.

-

Add

(2.0 eq) slowly at 0°C under Argon. -

Stir at RT for 3 hours.

-

Fieser Workup: Quench with

, 15%

-

-

Deprotection:

-

Take the crude amine and stir in Acetone/2N HCl (1:1) at RT for 1 hour.

-

Neutralize with

and extract.

-

Section 4: Analytical Reference Data

When characterizing the products, look for these specific shifts to validate chemoselectivity.

| Compound | IR Signature ( | 1H NMR (Aldehyde) | 1H NMR (Nitrile/Product) |

| Starting Material (1) | 2230 (CN), 1700 (CHO) | - | |

| Tetrazole Product | No CN peak | ||

| Amide Product | 3400, 3180 ( | ||

| Amine Product | 3300 ( |

References

-

Tetrazole Synthesis via Zinc Catalysis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Radziszewski Hydrolysis (Amide Synthesis): McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the Radziszewski reaction. The Journal of Organic Chemistry, 36(20), 3048–3050. [Link]

-

General Reactivity of Nicotinonitriles: Litrivis, E., et al. (2020). Nicotinonitrile derivatives as potential bioactive scaffolds.[3] Arkivoc, 2020(vi), 12-35. [Link]

-

Chemoselective Reductions (Protection Strategies): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for acetal protection protocols). [Link]

Sources

Advanced Polymerization Architectures via Bifunctional Nicotinonitrile Derivatives

Topic: Polymerization Applications of Bifunctional Nicotinonitrile Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile (3-cyanopyridine) derivatives represent a versatile class of monomers where the electron-deficient pyridine ring synergizes with the reactive nitrile group. Unlike their carbocyclic analog (benzonitrile), the pyridine nitrogen significantly lowers the activation energy for nucleophilic attack, enabling unique polymerization pathways. This guide details the application of bifunctional nicotinonitrile derivatives —specifically 2,6-dichloronicotinonitrile (for linear thermoplastics) and 2,6-dicyanopyridine (for porous networks). We provide validated protocols for synthesizing Poly(arylene ether nitrile)s (PENs) and Covalent Triazine Frameworks (CTFs), emphasizing the mechanistic advantages of the pyridine moiety.

Chemical Rationale & Monomer Selection

The utility of nicotinonitrile derivatives in polymerization stems from the "bifunctional" nature of specific substitution patterns. We categorize these into two distinct application classes:

Class A: Electrophilic Monomers for Linear Step-Growth (The "Thermoplastic" Route)

-

Primary Monomer: 2,6-Dichloronicotinonitrile (2,6-DCNN).

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Advantage: The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect, activating the C2 and C6 positions for nucleophilic attack by bisphenols. This reactivity is superior to 2,6-dichlorobenzonitrile, allowing polymerization under milder conditions or with sterically hindered nucleophiles.

-

Result: High-performance Poly(arylene ether nitrile)s (PENs) with pendant nitrile groups for post-polymerization functionalization.

Class B: Nitrile-Functionalized Monomers for Network Formation (The "Porous" Route)

-

Primary Monomer: 2,6-Dicyanopyridine.

-

Mechanism: Cyclotrimerization of nitrile groups.

-

Advantage: The incorporation of the pyridine ring into the triazine framework introduces a permanent dipole and a metal-coordination site (N-donor), enhancing gas uptake (

) and catalytic activity compared to benzene-based frameworks.

Application A: High-Performance Poly(arylene ether nitrile)s (PENs)[3][4][5][6][7]

Mechanistic Insight: The Pyridine Effect

In the synthesis of PENs, the formation of the Meisenheimer complex is the rate-determining step. In 2,6-DCNN, the ring nitrogen stabilizes the negative charge intermediate more effectively than the carbon in a benzene ring.

Figure 1: The

Protocol: Synthesis of Pyridine-Based PEN

Objective: Synthesis of a high-molecular-weight PEN via solution polycondensation of 2,6-dichloronicotinonitrile and Bisphenol A.

Materials:

-

Monomer 1: 2,6-Dichloronicotinonitrile (20 mmol)

-

Monomer 2: Bisphenol A (20 mmol)

-

Base: Anhydrous Potassium Carbonate (

) (24 mmol, excess) -

Solvent: N-Methyl-2-pyrrolidone (NMP) (35 mL)

-

Azeotropic Agent: Toluene (15 mL)

Experimental Workflow:

-

Dehydration (Critical Step):

-

Charge a 100 mL three-necked flask (equipped with a Dean-Stark trap, condenser, and nitrogen inlet) with Bisphenol A,

, NMP, and Toluene. -

Heat to 140–150°C under

flow. -

Reflux for 3–4 hours. Water generated from phenoxide formation forms an azeotrope with toluene and is trapped in the Dean-Stark apparatus.

-

Checkpoint: Ensure the water layer in the trap stops increasing before proceeding. Residual water hydrolyzes the nitrile group to an amide, terminating chain growth.

-

-

Polymerization:

-

Distill off the remaining toluene by raising the temperature to 160°C .

-

Cool the reaction mixture to ~100°C and add 2,6-Dichloronicotinonitrile .

-

Raise temperature to 170–180°C and stir for 8–12 hours.

-

Viscosity Check: The solution should become noticeably viscous (honey-like consistency).

-

-

Work-up:

-

Pour the hot polymer solution slowly into a 10-fold excess of vigorously stirred ethanol/water (1:1) mixture containing 1% HCl (to neutralize residual phenoxide).

-

Filter the fibrous precipitate.[3]

-

Purification: Redissolve the polymer in NMP and reprecipitate in pure ethanol.

-

Dry in a vacuum oven at 100°C for 24 hours.

-

Data Summary: Expected Properties

| Property | Value Range | Note |

|---|---|---|

| Intrinsic Viscosity | 0.4 – 0.8 dL/g | Measured in NMP at 30°C |

| Glass Transition (

Application B: Covalent Triazine Frameworks (CTFs)

Mechanistic Insight: Ionothermal Trimerization

Unlike linear polymers, CTFs are formed by the cyclotrimerization of nitrile groups into triazine rings. Using 2,6-dicyanopyridine creates a porous scaffold where every linker contains a pyridine nitrogen, offering specific binding sites for single-atom catalysts (e.g., Pt, Pd) or acidic gases.

Protocol: Ionothermal Synthesis of Pyridine-CTF

Objective: Synthesis of a porous CTF network using

Materials:

-

Monomer: 2,6-Dicyanopyridine (1.0 g)

-

Catalyst/Solvent: Anhydrous Zinc Chloride (

) (5.0 g or 10.0 g for varying porosity) -

Vessel: Quartz ampoule (thick-walled)

Experimental Workflow:

-

Pre-treatment:

-

Handle all materials in a glovebox (Ar or

atmosphere). -

Grind the monomer and

together in a mortar until a fine, homogeneous powder is obtained.

-

-

Ampoule Sealing:

-

Transfer the mixture into a quartz ampoule.

-

Evacuate the ampoule to high vacuum (

mbar). -

Flame-seal the ampoule while under vacuum.

-

-

Polymerization (Furnace Program):

-

Place the ampoule in a tube furnace.

-

Ramp to 400°C at a rate of 1°C/min (slow ramp prevents over-pressurization).

-

Hold at 400°C for 40 hours .

-

Cool to room temperature naturally.

-

-

Work-up (Porogen Removal):

-

Caution: The ampoule is under pressure. Open carefully behind a blast shield.

-

Grind the resulting black monolith into a powder.

-

Wash 1: Stir in water at 60°C for 24 hours (removes bulk salt).

-

Wash 2: Stir in 1M HCl at 100°C (reflux) for 24 hours (removes coordinated Zn).

-

Wash 3: Wash with THF and Ethanol.

-

Dry under vacuum at 120°C.

-

Figure 2: Ionothermal synthesis workflow for Pyridine-CTF. The ZnCl2 acts as a porogen, leaving voids upon removal.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| PEN: Low Viscosity | Residual water in reaction. | Extend toluene reflux time; ensure Dean-Stark trap is dry before use. |

| PEN: Dark Color/Gelation | Crosslinking of nitrile groups.[3] | Maintain temperature <180°C; ensure strict stoichiometry (1:1). |

| CTF: Low Surface Area | Incomplete Zn removal. | Increase HCl wash duration; use Soxhlet extraction with water. |

| CTF: Ampoule Explosion | Heating rate too fast. | Reduce ramp rate to 0.5–1°C/min to manage volatile release. |

References

-

Synthesis of Poly(arylene ether nitrile)

- Detailed protocols on nucleophilic substitution for nitrile-containing polymers.

-

Source:

-

Covalent Triazine Frameworks (CTFs)

-

Methodology for ionothermal synthesis using 2,6-dicyanopyridine.[4]

-

Source:

-

-

Reactivity of Nicotinonitrile Derivatives

- Comparative analysis of chloropyridine vs. chlorobenzene reactivity in substitution reactions.

-

Source:

-

Applications in Dielectrics and Composites

-

Use of PENs in high-temperature electronic applications.[3]

-

Source:

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Covalent triazine framework modified with coordinatively-unsaturated Co or Ni atoms for CO2 electrochemical reduction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Formylphenoxy)nicotinonitrile

Welcome to the technical support guide for the synthesis of 6-(4-Formylphenoxy)nicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yield and purity.

Part 1: Reaction Fundamentals & FAQs

This section addresses the core mechanism and common questions that form the foundation of a successful synthesis.

Q1: What is the primary reaction mechanism for coupling 6-chloronicotinonitrile and 4-hydroxybenzaldehyde?

The synthesis of 6-(4-Formylphenoxy)nicotinonitrile from 6-chloronicotinonitrile and 4-hydroxybenzaldehyde proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, the phenoxide ion, generated by deprotonating 4-hydroxybenzaldehyde with a base, acts as the nucleophile. It attacks the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom.

The key to the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2][3] In 6-chloronicotinonitrile, the nitrile group (-CN) and the nitrogen atom within the pyridine ring act as powerful EWGs. Their positions ortho and para to the chlorine leaving group are critical for resonance stabilization of the Meisenheimer complex, which significantly lowers the activation energy and facilitates the reaction.[3][4]

Caption: SNAr reaction pathway.

Q2: Why is a simple SNAr reaction preferred over a copper-catalyzed Ullmann condensation for this synthesis?

While the Ullmann condensation is a classic method for forming diaryl ethers, it typically requires harsher conditions, such as high temperatures (often >150-200 °C) and stoichiometric amounts of copper or copper salts.[5][6] These conditions can be detrimental to sensitive functional groups like the aldehyde in 4-hydroxybenzaldehyde, potentially leading to side reactions such as oxidation or polymerization.

The SNAr reaction is favored here because the 6-chloronicotinonitrile ring is highly "activated" by its electron-withdrawing features. This activation allows the reaction to proceed under much milder conditions (e.g., 80-120 °C) without the need for a metal catalyst, preserving the integrity of the aldehyde group and simplifying product purification.[1][4]

Q3: What are the most effective base and solvent combinations for this reaction?

The choice of base and solvent is critical for achieving high yield. The goal is to efficiently generate the phenoxide nucleophile while providing a medium that promotes the reaction.

-

Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cesium carbonate is more soluble and the larger, "softer" cesium cation coordinates less tightly with the phenoxide, making the nucleophile more reactive, which can lead to higher yields and faster reaction times.[7] Weaker bases like sodium bicarbonate are generally not sufficient to fully deprotonate the phenol. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions and careful handling.

-

Solvent: Polar aprotic solvents are ideal. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used because they effectively solvate the cation (K⁺ or Cs⁺) from the base, leaving the phenoxide anion "naked" and highly nucleophilic. They also have high boiling points, allowing the reaction to be heated to an effective temperature.

| Parameter | Recommended | Rationale |

| Base | K₂CO₃, Cs₂CO₃ | Effectively deprotonates the phenol without being overly harsh. Cs₂CO₃ often provides superior results. |

| Solvent | DMF, DMSO | High polarity and boiling point, effectively solubilizes reagents and promotes the SNAr mechanism. |

| Equivalents | 1.0 eq. 6-chloronicotinonitrile | Limiting Reagent |

| 1.1-1.2 eq. 4-hydroxybenzaldehyde | Slight excess to drive the reaction to completion. | |

| 1.5-2.0 eq. Base | Ensures complete deprotonation of the phenol. |

Q4: My reaction is sluggish or stalls completely. What are the first things to check?

-